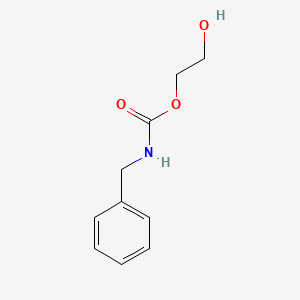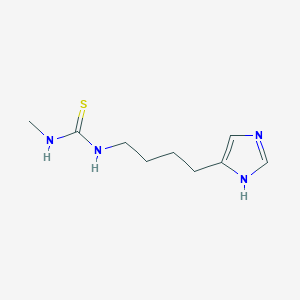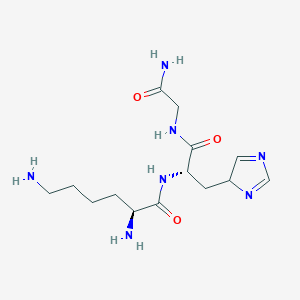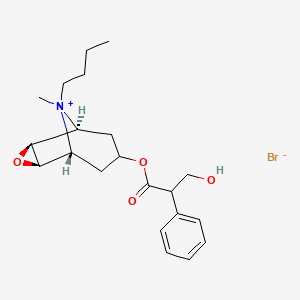
Scopolaminbutylbromid
Übersicht
Beschreibung
Es wird auch verwendet, um übermäßige Atemwegssekrete am Lebensende zu reduzieren . Diese Verbindung wird aus Scopolamin gewonnen, einem natürlich vorkommenden Alkaloid, das in Pflanzen der Familie der Nachtschattengewächse (Solanaceae) vorkommt, wie zum Beispiel der Tollkirsche (Atropa belladonna) .
Wissenschaftliche Forschungsanwendungen
Scopolaminbutylbromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung von Anticholinergika und deren Wechselwirkungen mit muskarinischen Rezeptoren verwendet . In der Biologie wird es verwendet, um die physiologischen Wirkungen von Anticholinergika auf glatte Muskelgewebe zu untersuchen . In der Medizin wird es häufig zur Behandlung von gastrointestinalen und Harnwegsspasmen sowie zur Bewältigung von Symptomen am Lebensende eingesetzt . In der Industrie wird es bei der Herstellung verschiedener pharmazeutischer Formulierungen verwendet, darunter Tabletten, Injektionen und Kapseln .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als muskarinischer Antagonist wirkt. Es bindet an muskarinische M3-Rezeptoren im Magen-Darm-Trakt und verhindert so, dass Acetylcholin an diese Rezeptoren bindet und sie aktiviert . Diese Wirkung hemmt die Kontraktion der glatten Muskulatur, was zu einer Reduzierung von Spasmen und Schmerzen führt . Die molekularen Ziele, die an diesem Mechanismus beteiligt sind, umfassen die muskarinischen Rezeptoren, die sich auf den glatten Muskelzellen des Magen-Darm-Trakts befinden .
Wirkmechanismus
Target of Action
Scopolamine butylbromide, also known as butylscopolamine, primarily targets the muscarinic M3 receptors located in the gastrointestinal tract . These receptors play a crucial role in the contraction of smooth muscles in the digestive system .
Mode of Action
Scopolamine butylbromide acts as an antimuscarinic and anticholinergic agent . It binds to the muscarinic M3 receptors, preventing the neurotransmitter acetylcholine from binding to and activating these receptors . Normally, the activation of these receptors would result in the contraction of the smooth muscle. By inhibiting this action, scopolamine butylbromide effectively reduces spasms and their associated pain during abdominal cramping .
Biochemical Pathways
The primary biochemical pathway affected by scopolamine butylbromide is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, scopolamine butylbromide exhibits a parasympatholytic effect, inhibiting the activity of the parasympathetic nervous system . This results in the relaxation of smooth muscle in the gastrointestinal tract, reducing spasms and associated discomfort .
Pharmacokinetics
The pharmacokinetics of scopolamine butylbromide are characterized by its low systemic availability after oral administration . This is due to its inability to cross the blood-brain barrier, which results in its effects being largely confined to the peripheral nervous system . The drug is excreted through the kidneys and feces .
Result of Action
The primary result of scopolamine butylbromide’s action is the reduction of spasms in the gastrointestinal tract . By preventing the contraction of smooth muscle, it alleviates pain and discomfort caused by conditions such as abdominal cramps and other spasmodic activity in the digestive system . It is also effective at preventing bladder spasms .
Biochemische Analyse
Biochemical Properties
Scopolamine Butylbromide is an anticholinergic drug with high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal (GI) tract . It binds to muscarinic M3 receptors in the GI tract . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle . The inhibition of contraction reduces spasms and their related pain during abdominal cramping .
Cellular Effects
Scopolamine Butylbromide’s primary cellular effect is the reduction of smooth muscle contraction and the production of respiratory secretions . These are normally stimulated by the parasympathetic nervous system, via the neurotransmitter acetylcholine . As an antimuscarinic, Scopolamine Butylbromide binds to muscarinic acetylcholine receptors, blocking their effect .
Molecular Mechanism
Scopolamine Butylbromide exerts its effects at the molecular level through its competitive antagonism of the peripheral and central muscarinic acetylcholine receptors . It acts as a nonspecific muscarinic antagonist at all four (M1, M2, M3, and M4) receptor sites . This prevents acetylcholine from binding to and activating the receptors which would result in contraction of the smooth muscle .
Temporal Effects in Laboratory Settings
Scopolamine Butylbromide has extremely low oral bioavailability with only 0.25-0.82% reaching systemic circulation . Peak plasma concentration is reached 0.25-2 hours . It does not cross the blood-brain barrier . The volume of distribution is 128 liters .
Dosage Effects in Animal Models
In horses, Scopolamine Butylbromide is administered at a dosage of 0.2 mg/kgbw (single intravenous dose). In cattle, it is administered at a dosage of 0.3 mg/kg bw (single intravenous or intramuscular dose). In calves, it is administered at a dosage of 0.4 mg/kgbw (twice daily for 3 days by intramuscular injection), and in pigs, it is administered at a dosage of 0.4 mg/kgbw (single intramuscular dose) .
Metabolic Pathways
Scopolamine Butylbromide is involved in the cholinergic system, acting as an antagonist to muscarinic acetylcholine receptors . It prevents acetylcholine from binding to these receptors, thereby inhibiting the contraction of smooth muscle .
Transport and Distribution
Scopolamine Butylbromide is widely distributed in the tissues, with highest concentrations being found in the liver and kidney . It is rapidly excreted . In humans, most of the administered dose (more than 60%) is excreted in the urine after parenteral administration and in the faeces (approximately 90%) after oral administration .
Subcellular Localization
Scopolamine Butylbromide primarily acts on the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic M3 receptors located on these cells . This prevents acetylcholine from binding to and activating the receptors, thereby inhibiting the contraction of the smooth muscle .
Vorbereitungsmethoden
Scopolaminbutylbromid wird durch eine Reaktion zwischen Scopolamin und n-Butylbromid synthetisiert. Der Prozess beinhaltet das Erhitzen der Mischung unter Rückflussbedingungen, um die Reaktion abzuschließen . Das Rohprodukt wird dann raffiniert, um reines this compound zu erhalten . Industrielle Produktionsverfahren verwenden häufig n-Butylbromid sowohl als Rohstoff als auch als Reaktionslösungsmittel, das zur Kostensenkung und zur Reduzierung der Umweltbelastung zurückgewonnen und wiederverwendet werden kann .
Analyse Chemischer Reaktionen
Scopolaminbutylbromid unterliegt aufgrund seiner anticholinergen Eigenschaften hauptsächlich Substitutionsreaktionen. Es bindet an muskarinische Rezeptoren und verhindert so, dass Acetylcholin an diese Rezeptoren bindet und sie aktiviert . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Perchlorsäure und Acetonitril . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise das Ergebnis der Substitution der Butylgruppe durch andere funktionelle Gruppen, was zu verschiedenen Derivaten von Scopolamin führt .
Vergleich Mit ähnlichen Verbindungen
Scopolaminbutylbromid ähnelt anderen anticholinergen Verbindungen wie Atropin und Hyoscyamin. Es hat eine höhere Affinität zu muskarinischen Rezeptoren und weniger Nebenwirkungen auf das zentrale Nervensystem im Vergleich zu Atropin . Im Gegensatz zu Hyoscyamin passiert this compound nicht die Blut-Hirn-Schranke, was es zu einer sichereren Option für Patienten mit Problemen des zentralen Nervensystems macht . Andere ähnliche Verbindungen sind Methscopolamin und Anisodamin, die ebenfalls anticholinerge Eigenschaften aufweisen, sich aber in ihren pharmakokinetischen Profilen und klinischen Anwendungen unterscheiden .
Eigenschaften
IUPAC Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-HNHWXVNLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022718 | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>66.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-64-4 | |
| Record name | Butylscopolamine bromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylscopolammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylhyoscinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLSCOPOLAMINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
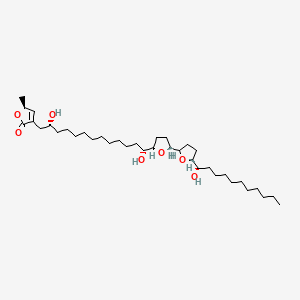
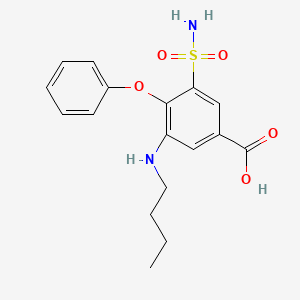

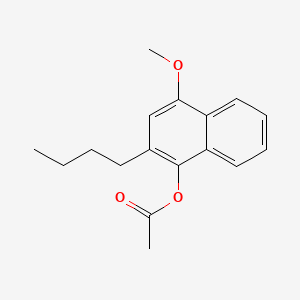
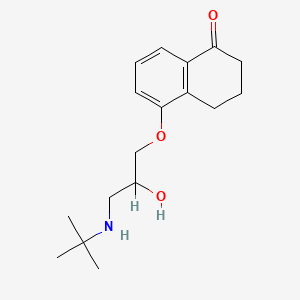


![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
